![molecular formula C34H30N4O B2481945 N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477241-59-1](/img/structure/B2481945.png)

N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

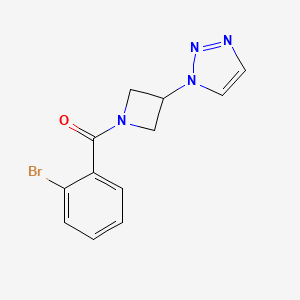

The synthesis of compounds related to N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves microwave-accelerated multi-step synthesis, starting from precursors such as 3-amino-6-methoxybenzofuran-2-carbonitrile or its benzothiophene equivalent. These processes yield various analogues designed for the inhibition of protein kinases like CLK1 and DYRK1A, indicating the complexity and versatility of the synthetic routes used for this class of compounds (Loidreau et al., 2013).

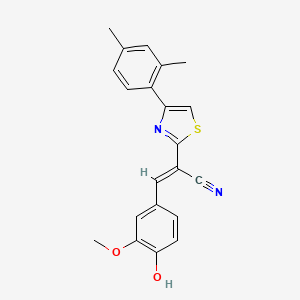

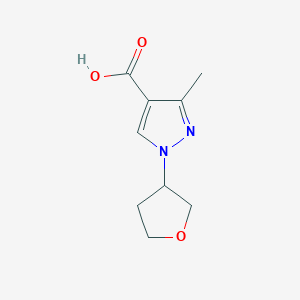

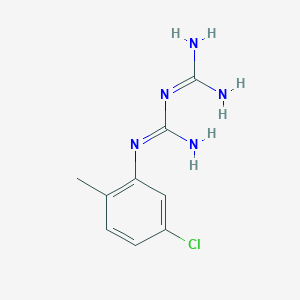

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidin-4-amines, including derivatives similar to N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is often analyzed using NMR spectroscopy and X-ray crystallography. These methods provide detailed insights into the molecular conformation, chemical shift assignments, and the arrangement of atoms within the crystal lattice, facilitating an understanding of the compound's chemical behavior and reactivity (Murugavel et al., 2014).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidin-4-amines undergo various chemical reactions, reflecting their rich chemical properties. These compounds can react with phosphorus pentoxide and various amines under controlled conditions to yield N-aryl derivatives, showcasing their versatility in forming new chemical bonds and structures (Jørgensen et al., 1985).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-d]pyrimidin-4-amines, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined using crystallography and spectroscopic methods, providing insights into the compound's stability, solubility in various solvents, and potential applications in material science and chemistry (Sørum et al., 2010).

Chemical Properties Analysis

The chemical properties of pyrrolo[2,3-d]pyrimidin-4-amines, including reactivity, chemical stability, and interactions with various reagents, are pivotal for their application in synthetic chemistry and drug development. These properties are explored through reactions with different chemical groups, highlighting the compound's potential as intermediates in the synthesis of more complex molecules (Gangjee et al., 2010).

Wissenschaftliche Forschungsanwendungen

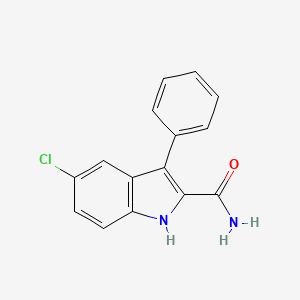

Synthesis and Chemical Transformations

- Synthesis of Stereoisomers : A study demonstrated the synthesis of stereoisomers as intermediates for quinolone antibacterials, highlighting the compound's relevance in synthesizing complex molecules with potential antibacterial properties (Schroeder et al., 1992).

- Chemical Transformations Predictions : Using tandem mass spectrometry, researchers predicted chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, indicating the compound's utility in understanding reaction mechanisms and facilitating novel synthetic routes (Wang et al., 2006).

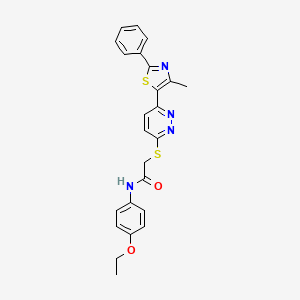

Medicinal Chemistry Applications

- Antitumor Agents : Compounds related to the specified chemical structure have been identified as possessing antimitotic and antitumor activities, offering new directions for cancer therapy research (Gangjee et al., 2007).

- Adenosine Receptor Antagonists : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and investigated for their affinity towards adenosine receptors, providing insights into designing receptor-specific drugs (Hess et al., 2000).

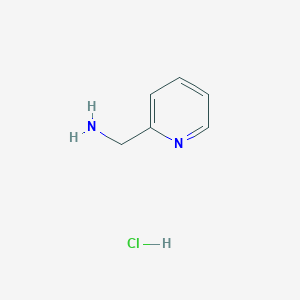

Material Science and Catalysis

- Organometallic Complexes : The chemical framework has been utilized in the synthesis of organometallic complexes with applications in catalysis, showing its versatility beyond biological systems (Ge et al., 2009).

Eigenschaften

IUPAC Name |

N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N4O/c1-2-39-30-20-18-29(19-21-30)38-24-31(28-16-10-5-11-17-28)32-33(35-25-36-34(32)38)37(22-26-12-6-3-7-13-26)23-27-14-8-4-9-15-27/h3-21,24-25H,2,22-23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMUAMQKVJLNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)

![Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2481863.png)

![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)

![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)

![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)

![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)